

# The Discovery and Development of Difelikefalin: A Technical Guide

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An In-depth Overview for Researchers and Drug Development Professionals

### **Abstract**

**Difelikefalin** (formerly known as CR845) is a first-in-class, peripherally restricted, and highly selective kappa-opioid receptor (KOR) agonist. It represents a significant advancement in the treatment of moderate-to-severe pruritus, particularly in patients with chronic kidney disease (CKD) undergoing hemodialysis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of **Difelikefalin**. It includes detailed summaries of preclinical and clinical data, experimental methodologies, and visualizations of key pathways and processes to serve as a resource for researchers, scientists, and drug development professionals.

### Introduction: The Unmet Need in Chronic Pruritus

Chronic pruritus, or itch lasting longer than six weeks, is a debilitating symptom associated with numerous dermatological and systemic diseases, including chronic kidney disease (CKD). For patients with CKD on hemodialysis, the condition is referred to as CKD-associated pruritus (CKD-aP) and is characterized by a relentless and generalized itch that significantly impairs quality of life, affecting sleep, mood, and social functioning. The pathogenesis of CKD-aP is complex and not fully elucidated but is thought to involve a dysregulation of the endogenous opioid system, among other factors. Prior to the development of **Difelikefalin**, there were no approved therapies for CKD-aP in the United States or Europe, highlighting a significant unmet medical need.[1][2]



# Discovery and Preclinical Development Rationale for a Peripherally Acting KOR Agonist

The opioid system, comprising mu ( $\mu$ ), delta ( $\delta$ ), and kappa ( $\kappa$ ) receptors, is a known modulator of both pain and itch. While activation of  $\mu$ -opioid receptors can induce or exacerbate itch, activation of KORs has been shown to have an anti-pruritic effect.[3][4] However, earlier KOR agonists that could cross the blood-brain barrier were associated with undesirable central nervous system (CNS) side effects, such as dysphoria, sedation, and hallucinations, which limited their therapeutic potential.[5]

The discovery of **Difelikefalin** was driven by the hypothesis that selective activation of KORs in the periphery could provide relief from pruritus without the centrally-mediated side effects. **Difelikefalin**, a synthetic D-amino acid tetra-peptide, was specifically designed to have physicochemical properties that limit its ability to cross the blood-brain barrier.[6][7]

### **Pharmacology and Selectivity**

Preclinical studies demonstrated that **Difelikefalin** is a potent and highly selective agonist for the KOR.[5] It exhibits negligible activity at the mu or delta opioid receptors and has no significant affinity for other non-opioid receptors.[1][5] This high selectivity is a key feature of its pharmacological profile.

### **Mechanism of Action**

**Difelikefalin** exerts its anti-pruritic effects through the activation of KORs located on peripheral sensory neurons and immune cells.[1][8]

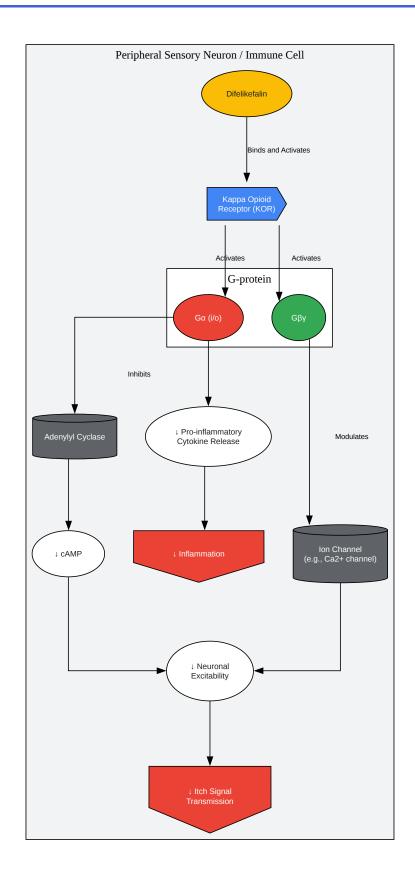
- On Peripheral Sensory Neurons: Activation of KORs on the terminals of afferent C-fiber neurons inhibits the transmission of itch signals to the spinal cord and brain.[9][10] This is achieved through the modulation of ion channels, which reduces neuronal excitability.
- On Immune Cells: KORs are also expressed on various immune cells. Difelikefalin's
  activation of these receptors leads to a reduction in the release of pro-inflammatory
  mediators, such as cytokines, which are believed to contribute to the inflammatory
  component of pruritus.[8][11]



This dual mechanism of action, combining neuronal inhibition and anti-inflammatory effects, contributes to its efficacy in alleviating itch.[8]

## **Signaling Pathway of Difelikefalin**





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Caption: Signaling pathway of Difelikefalin upon binding to the Kappa Opioid Receptor (KOR).



### **Pharmacokinetics**

The pharmacokinetic profile of **Difelikefalin** has been characterized in healthy subjects and in patients with CKD undergoing hemodialysis.

Parameter	Value in Hemodialysis Patients	Citation
Administration	Intravenous (IV) bolus	[12]
Bioavailability	100% (IV)	[13]
Volume of Distribution (Vd)	~238 mL/kg	[12][13]
Plasma Protein Binding	23% to 28%	[12][14]
Metabolism	Not metabolized by cytochrome P450 (CYP) enzymes.	[13][14]
Half-life (t½)	23 to 31 hours (pre-dialysis)	[12][14]
Elimination	~11% in urine, ~59% in feces, ~20% in dialysate.	[12][14]
Dialysis Clearance	70% to 80% of plasma concentration cleared by a 4-hour high-flux hemodialysis session.	[12][14]

## **Clinical Development**

The clinical development program for **Difelikefalin** for the treatment of CKD-aP in hemodialysis patients included Phase 2 and pivotal Phase 3 trials.

### **Phase 2 Clinical Trial**

A randomized, double-blind, placebo-controlled Phase 2 study evaluated the efficacy and safety of intravenous **Difelikefalin** at doses of 0.5  $\mu$ g/kg, 1.0  $\mu$ g/kg, and 1.5  $\mu$ g/kg in 174 hemodialysis patients with moderate-to-severe pruritus.[15][16] The primary endpoint was the



change from baseline in the weekly mean of the 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score at week 8.[15]

Outcome	Placebo	Difelikefalin (0.5 μg/kg)	Difelikefalin (1.0 μg/kg)	Difelikefalin (1.5 μg/kg)	Citation
Change from Baseline in WI-NRS at Week 8	-	-3.8 (p < 0.001)	-2.8	-3.2 (p = 0.019)	[17]
Proportion of Patients with ≥3-point WI- NRS Reduction	29%	59-64% (across all doses)	59-64% (across all doses)	59-64% (across all doses)	[18]

The trial demonstrated that **Difelikefalin** significantly reduced itch intensity and improved itch-related quality of life compared to placebo.[15][19]

## Phase 3 Clinical Trials (KALM-1 and KALM-2)

Two pivotal, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials, KALM-1 (in the US) and KALM-2 (global), evaluated the efficacy and safety of **Difelikefalin** (0.5  $\mu$ g/kg) in a total of 851 hemodialysis patients with moderate-to-severe CKD-aP.[17][20] The primary endpoint for both studies was the proportion of patients achieving a  $\geq$ 3-point improvement from baseline in the weekly mean of the daily 24-hour WI-NRS score at week 12.[17][20]



Outcome (at Week 12)	Placebo	Difelikefalin (0.5 μg/kg)	p-value	Citation
KALM-1: ≥3- point WI-NRS Improvement	27.9%	49.1%	<0.001	[20]
KALM-2: ≥3- point WI-NRS Improvement	42%	54%	0.02	[17]
Pooled Analysis: ≥3-point WI-NRS Improvement	35.2%	51.1%	<0.001	[11]
Pooled Analysis: ≥4-point WI-NRS Improvement	23.4%	38.7%	<0.001	[11]
KALM-1: Change in Skindex-10 Score	-12.0	-17.2	<0.001	[18]
KALM-1: Change in 5-D Itch Scale Score	-3.7	-5.0	<0.001	[18]

The results of the KALM-1 and KALM-2 trials were positive, demonstrating that **Difelikefalin** treatment led to a statistically significant and clinically meaningful reduction in itch intensity and improvement in itch-related quality of life compared to placebo.[16][17][20]

### **Safety and Tolerability**

Across the clinical trial program, **Difelikefalin** was generally well-tolerated.[21] The most commonly reported treatment-emergent adverse events (TEAEs) were diarrhea, dizziness, nausea, and somnolence.[21] Importantly, studies on the abuse potential of **Difelikefalin** concluded a low risk for abuse, and it is not classified as a controlled substance.[1]

## **Regulatory Milestones**



- August 2021: The U.S. Food and Drug Administration (FDA) approved KORSUVA™
   (difelikefalin) injection for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[9][22][23]
- April 2022: The European Medicines Agency (EMA) granted marketing authorization for Kapruvia® (difelikefalin) for the same indication.[9]

# Experimental Protocols Radioligand Binding Assay for Receptor Selectivity

The selectivity of **Difelikefalin** for opioid receptors is determined using radioligand binding assays. A general protocol for such an assay is outlined below.



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Caption: General experimental workflow for a radioligand binding assay.

#### Methodology:

- Membrane Preparation: Cell membranes from cell lines stably expressing the human kappa (KOR), mu (MOR), or delta (DOR) opioid receptors are prepared.
- Competitive Binding: The membranes are incubated with a specific radioligand (e.g., [³H]U69,593 for KOR) and varying concentrations of the unlabeled test compound (Difelikefalin).
- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

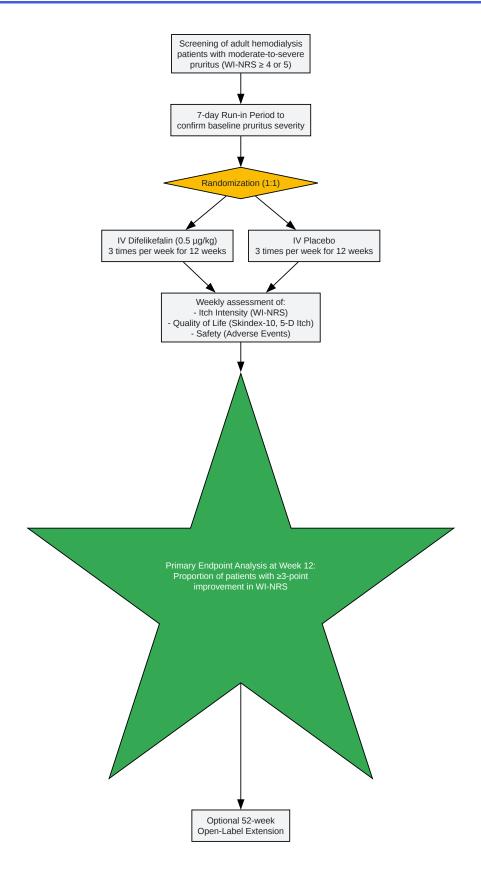


- Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[6][20]

# Clinical Trial Protocol for Efficacy and Safety (Based on KALM-1 & KALM-2)

The pivotal Phase 3 trials for **Difelikefalin** followed a similar design.





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Caption: Simplified workflow of the KALM-1 and KALM-2 Phase 3 clinical trials.



#### Methodology:

- Patient Population: Adult patients with end-stage renal disease on hemodialysis at least three times a week with moderate-to-severe pruritus.
- Design: Multicenter, randomized, double-blind, placebo-controlled.
- Intervention: Intravenous bolus injection of **Difelikefalin** (0.5 μg/kg) or placebo administered into the venous line of the dialysis circuit at the end of each hemodialysis session.[22]
- Primary Outcome Measure: The proportion of patients with a ≥3-point improvement from baseline at week 12 in the weekly mean of the 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS).[20]
- Secondary Outcome Measures: Included the proportion of patients with a ≥4-point improvement in the WI-NRS score and changes from baseline in itch-related quality of life as measured by the Skindex-10 and 5-D itch scales.[20]

### **Patient-Reported Outcome Measures**

- Worst Itching Intensity Numerical Rating Scale (WI-NRS): A single-item scale where patients
  rate the intensity of their worst itch over the past 24 hours on a scale of 0 ("no itching") to 10
  ("worst itching imaginable"). A ≥3-point improvement is considered clinically meaningful.[14]
- Skindex-10: A 10-item questionnaire assessing the impact of skin disease on a patient's quality of life over the past week. Scores range from 0 to 60, with lower scores indicating better quality of life.[24][25]
- 5-D Itch Scale: A multidimensional questionnaire that assesses five aspects of pruritus: degree, duration, direction, disability, and distribution. Total scores range from 5 to 25, with higher scores indicating a greater burden of itch.[24][26]

### Conclusion

The discovery and development of **Difelikefalin** mark a significant milestone in the management of chronic pruritus, offering a targeted and effective therapy for patients with CKD-aP on hemodialysis. Its unique pharmacological profile as a peripherally restricted KOR



agonist allows for the alleviation of itch without the adverse CNS effects that have hindered the development of previous KOR-targeted therapies. The robust clinical trial program has provided strong evidence of its efficacy and safety, leading to its approval by major regulatory agencies. **Difelikefalin** serves as a prime example of rational drug design, translating a fundamental understanding of the pathophysiology of itch into a novel therapeutic agent that addresses a long-standing unmet medical need. Future research may explore its utility in other pruritic conditions and the development of alternative formulations.[18]

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